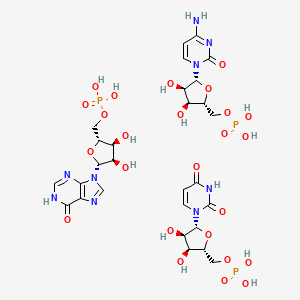![molecular formula C8H11N3O B1497785 2-甲基-5,6,7,8-四氢吡啶并[4,3-D]嘧啶-4(3H)-酮 CAS No. 134201-14-2](/img/structure/B1497785.png)
2-甲基-5,6,7,8-四氢吡啶并[4,3-D]嘧啶-4(3H)-酮
描述
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是关于“2-甲基-5,6,7,8-四氢吡啶并[4,3-D]嘧啶-4(3H)-酮”的科学研究应用的全面分析,重点关注其独特的应用:
细胞外信号调节激酶 (Erks) 的抑制
据报道,该化合物对 Erk2 表现出有效且选择性的抑制作用,并能降低 HepG2 细胞和肿瘤异种移植瘤中磷酸化 RSK 的水平,这对于癌症研究和治疗至关重要 .
甲基 (S)-2-氯-5,6,7,8-四氢吡啶并嘧啶-7-羧酸酯的合成
已经开发出这种衍生物的实用合成路线,这对于各种药物的生产可能具有重要意义 .
化学和物理性质分析
该化合物的详细化学和物理性质对于其在材料科学和化学工程中的应用至关重要 .
基于结构的药物设计
该化合物的结构有助于通过高通量筛选和基于结构的药物设计过程设计新药 .
PARP 抑制剂的合成
它用于制备作为 PARP 抑制剂的化合物,这些化合物在 DNA 损伤和修复机制的研究中很重要 .
氨基取代嘧啶的合成
该化合物作为合成 4-氨基取代嘧啶的先驱体,后者在药物化学中具有多种应用 .
PI3Kδ 抑制剂优化
涉及该化合物的优化研究产生了高度选择性的 PI3Kδ 抑制剂,这对于免疫学研究很重要 .
TASK-3 通道拮抗作用
生化分析
Biochemical Properties
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a starting material for the synthesis of tetrahydropteroic acid derivatives, which are crucial in various biochemical pathways . The compound’s interactions with enzymes and proteins often involve binding to active sites, thereby modulating their function.
Cellular Effects
The effects of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular functions . Additionally, it has been observed to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . This binding interaction often leads to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism . By modulating enzyme activity, it can alter the flow of metabolites through different biochemical routes.
Transport and Distribution
The transport and distribution of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
属性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBURGBHNSVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547798 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134201-14-2 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)




